molecular formula C11H15N5O B6604782 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one CAS No. 2138392-76-2

1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one

Cat. No.: B6604782
CAS No.: 2138392-76-2
M. Wt: 233.27 g/mol
InChI Key: KSWSXLREEWBMNR-UHFFFAOYSA-N
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Description

1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one is a complex organic compound with a purine base structure

Preparation Methods

The synthesis of 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the purine base, followed by the introduction of the imino group and the alkylation of the pentanone side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, leading to the formation of simpler compounds.

Scientific Research Applications

1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The imino group and purine base structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one can be compared with other similar compounds, such as:

    3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide: This compound has a similar purine base structure but differs in the side chain, leading to different chemical and biological properties.

    6-imino-3,6-dihydro-9H-purin-9-yl derivatives: These compounds share the imino group and purine base but vary in their side chains and functional groups, resulting in unique characteristics.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(6-aminopurin-9-yl)-4-methylpentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-7(2)8(17)3-4-16-6-15-9-10(12)13-5-14-11(9)16/h5-7H,3-4H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWSXLREEWBMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCN1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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